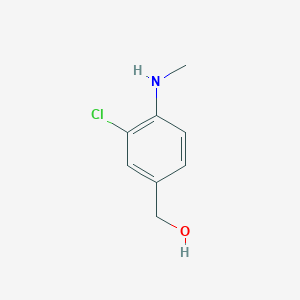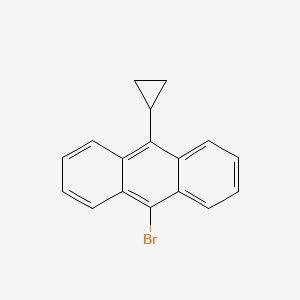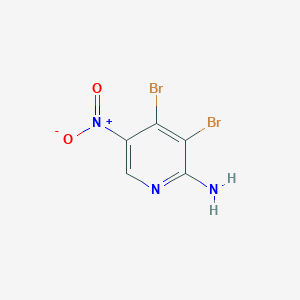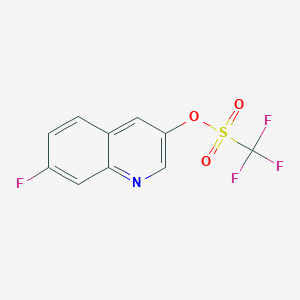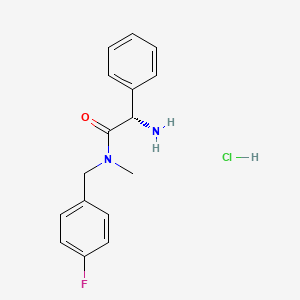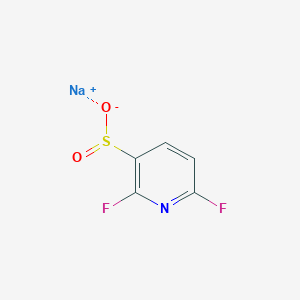![molecular formula C13H8BrN B13132329 6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
6-Bromo-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H8BrN It is a derivative of biphenyl, where a bromine atom is substituted at the 6th position and a nitrile group at the 2nd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,1’-biphenyl]-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of [1,1’-biphenyl]-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 6-Bromo-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl amines or other reduced nitrogen derivatives.
Scientific Research Applications
6-Bromo-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystals and other advanced materials.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its unique structure contributes to the properties of the resulting materials, such as liquid crystals. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-[1,1’-biphenyl]
- 2-Bromo-[1,1’-biphenyl]
- 3-Bromo-[1,1’-biphenyl]
Uniqueness
6-Bromo-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which imparts distinct reactivity and properties compared to other brominated biphenyl derivatives. This unique structure makes it valuable in specific synthetic and material applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H8BrN |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
InChI Key |
ZKQYRXCIPJNOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



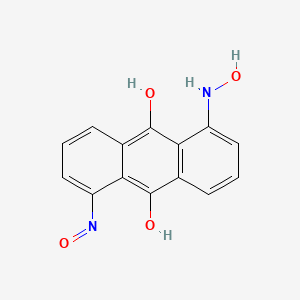
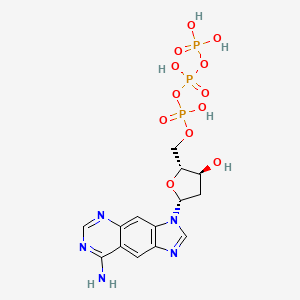
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
